Product packaging for Dextilidine(Cat. No.:CAS No. 20380-58-9)

Dextilidine

Cat. No.: B3420875
CAS No.: 20380-58-9
M. Wt: 273.37 g/mol
InChI Key: WDEFBBTXULIOBB-DOTOQJQBSA-N

Description

Contextualization of Dextilidine (B1205554) as a Research Compound

This compound is chemically defined as ethyl (1S,2R)-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate. nih.gov It is one of two enantiomers that, in an equimolar mixture, form the racemic compound tilidine. nih.gov Its counterpart is ent-dextilidine ((1R,2S)-isomer). nih.gov In the context of pharmacological research, this compound is primarily understood as a prodrug. nih.gov Following administration, it undergoes metabolic conversion in the liver, primarily through N-demethylation, to its active metabolite, nortilidine (B1222713). patsnap.comsemanticscholar.org

Scientific investigations have demonstrated that virtually all the opioid activity of tilidine originates from the (1S,2R) isomer, which is the metabolite derived from this compound. nih.gov The subsequent metabolite, nortilidine, functions as a potent and selective agonist at the μ-opioid receptor (MOR), which is the primary target for most opioid analgesics. patsnap.comresearchgate.net Tilidine itself shows a significantly lower affinity for the μ-opioid receptor compared to its active metabolite. researchgate.netresearchgate.net

Interactive Table: Chemical Properties of this compound
PropertyValue
IUPAC Name ethyl (1S,2R)-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate
Molecular Formula C₁₇H₂₃NO₂
Molecular Weight 273.37 g/mol
CAS Number 32447-90-8
Stereochemistry (1S,2R)
Classification Opioid Analgesic, Prodrug

Evolution of Research Interest in this compound and Related Chemical Entities

Research interest in this chemical class began with the development of tilidine in Germany in the late 1960s as a synthetic analgesic. patsnap.comwikipedia.org Initially, studies focused on the pharmacological profile of the parent racemic compound. However, subsequent research revealed that the analgesic action of tilidine is not direct but is mediated by its metabolites. semanticscholar.orgebi.ac.uk

This discovery marked a significant shift in research focus, moving from the parent compound to its metabolic pathway and the specific activity of its metabolites and their stereoisomers. Key developments in the evolution of this research include:

Identification of Active Metabolites: Early radioreceptor assays demonstrated that tilidine itself has a low affinity for opioid receptors. Instead, its primary metabolites, nortilidine and later bisnortilidine (B1196192), were found to be the pharmacologically active agents responsible for the analgesic effects. semanticscholar.org

Stereoselectivity of Action: A crucial advancement was the realization that the opioid activity is stereoselective. Research confirmed that the analgesic properties are almost exclusively attributable to the metabolites of the this compound ((1S,2R)-isomer), while the metabolites of ent-dextilidine are largely inactive. nih.gov

Metabolic Pathway Elucidation: Further investigations focused on the specific enzymes responsible for the conversion of tilidine to nortilidine. In vitro studies using human liver microsomes identified cytochrome P450 enzymes, specifically CYP3A4 and CYP2C19, as the primary catalysts for this N-demethylation reaction. wikipedia.orgnih.govmerckmillipore.com This has been critical for understanding the compound's pharmacokinetic profile.

This evolution in understanding—from a parent drug to its specific active isomer and the corresponding metabolic activation—highlights a classic case study in pharmacology, emphasizing the importance of stereochemistry and metabolism in drug action.

Interactive Table: Evolution of Research Focus on Tilidine and this compound
Research PhaseKey FocusMajor Findings
Initial Development (late 1960s-1970s) Pharmacological effects of racemic tilidine.Tilidine is an effective analgesic. wikipedia.org
Metabolite Discovery (late 1970s) Identification of the source of analgesic activity.The opiate-like action is mediated by metabolites (nortilidine, bisnortilidine), not the parent drug. semanticscholar.org
Stereoselectivity Studies Role of individual isomers.Opioid activity resides almost exclusively in the isomer derived from this compound ((1S,2R)-tilidine). nih.gov
Enzymatic Pathway Analysis Elucidation of the metabolic conversion mechanism.N-demethylation is primarily mediated by CYP3A4 and CYP2C19 enzymes. nih.gov
Receptor Interaction Studies Characterization of metabolite-receptor binding.Nortilidine is a potent and selective agonist at the μ-opioid receptor. researchgate.net

Methodological Frameworks Employed in this compound Investigations

The scientific investigation of this compound and its related compounds employs a range of standard and advanced methodological frameworks in pharmacology and analytical chemistry. These can be broadly categorized into in vitro and in vivo approaches.

In Vitro Methodologies: In vitro studies are essential for isolating and characterizing specific mechanisms of action and metabolic processes at the molecular and cellular levels.

Receptor Binding and Functional Assays: To determine the selectivity and functional activity of nortilidine, studies have utilized cloned human opioid receptors stably expressed in cell lines, such as Chinese Hamster Ovary (CHO-K1) cells. researchgate.net Functional activity is often measured through assays that quantify the inhibition of forskolin-induced cyclic AMP (cAMP) accumulation, which is a downstream signaling effect of μ-opioid receptor activation. researchgate.net

Metabolism Studies: The enzymatic pathways are investigated using human liver microsomes and recombinant CYP enzymes. nih.govmerckmillipore.com These systems allow researchers to identify the specific enzymes (e.g., CYP3A4, CYP2C19) involved in the N-demethylation of this compound to nortilidine and to study the kinetics of these reactions. nih.gov

Analytical and Chiral Separation Techniques: The quantification of this compound, its enantiomer, and its metabolites in biological samples requires sophisticated analytical methods. High-performance liquid chromatography (HPLC) and gas chromatography (GC), particularly when coupled with chiral stationary phases, are used for the chiral separation of the isomers. deepdyve.comnih.govnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method used for the rapid quantification of tilidine, nortilidine, and bisnortilidine in plasma and urine. researchgate.netnih.gov

Animal Models of Nociception: To evaluate the analgesic efficacy of compounds derived from this compound, researchers use established rodent models of pain. nih.govuaeh.edu.mx Common models include thermal nociception tests, such as the hot plate and tail-flick assays, which measure the response latency to a heat stimulus. nih.govscirp.org These tests are particularly effective for studying the activity of centrally acting opioid analgesics. scirp.orgmdpi.com

Pharmacokinetic Studies: Animal models are also used to study the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and its metabolites. These studies provide crucial data on factors like bioavailability and the rate of conversion from the prodrug to the active metabolite in a physiological system. nih.gov

Interactive Table: Methodological Frameworks for this compound Research
FrameworkSpecific TechniquePurpose
In Vitro Receptor-Ligand Assays To assess the binding affinity and selectivity of metabolites for opioid receptors.
cAMP Accumulation Assays To measure the functional agonism/antagonism at the cellular level.
Human Liver Microsomes To study the metabolic pathways and identify involved enzymes.
Chiral HPLC/GC To separate and quantify this compound from its enantiomer. deepdyve.comnih.gov
LC-MS/MS For sensitive quantification of parent drug and metabolites in biological fluids. researchgate.net
In Vivo Hot Plate Test To assess central analgesic activity against thermal pain. scirp.org
Tail-Flick Test To measure spinal and supraspinal analgesic pathways. scirp.orgmdpi.com
Pharmacokinetic Modeling To determine the ADME profile and bioavailability of the compound and its metabolites. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H23NO2 B3420875 Dextilidine CAS No. 20380-58-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20380-58-9

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

ethyl (1R,2S)-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C17H23NO2/c1-4-20-16(19)17(14-10-6-5-7-11-14)13-9-8-12-15(17)18(2)3/h5-8,10-12,15H,4,9,13H2,1-3H3/t15-,17+/m0/s1

InChI Key

WDEFBBTXULIOBB-DOTOQJQBSA-N

SMILES

CCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2

Isomeric SMILES

CCOC(=O)[C@]1(CCC=C[C@@H]1N(C)C)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2

Origin of Product

United States

Chemical Synthesis and Structural Modifications of Dextilidine

Total Synthesis Strategies and Stereochemical Control

The total synthesis of Tilidine, the racemic mixture containing Dextilidine (B1205554), is most notably achieved through a hetero-Diels-Alder reaction. This approach forms the cyclohexene (B86901) ring, which is the core scaffold of the molecule. The primary challenge in the synthesis of this compound lies in the control of the stereochemistry at the C1 and C2 positions of the cyclohexene ring.

The foundational synthesis involves the reaction of 1-(N,N-dimethylamino)-1,3-butadiene with ethyl atropate. This cycloaddition reaction directly yields the Tilidine scaffold. However, this reaction is not stereospecific and results in a mixture of diastereomers, namely the cis and trans isomers. The desired therapeutic activity resides in the trans-isomers, from which this compound can be isolated.

Reaction Step Reactants Product Key Transformation
1Crotonaldehyde, Dimethylamine1-(N,N-dimethylamino)-1,3-butadieneFormation of the diene precursor
21-(N,N-dimethylamino)-1,3-butadiene, Ethyl atropate(±)-cis/trans-Tilidine[4+2] Hetero-Diels-Alder cycloaddition

While direct enantioselective synthesis of this compound has not been extensively reported in publicly available literature, the separation of the desired enantiomer from the racemic mixture of trans-Tilidine is the conventional method. This process is known as chiral resolution. libretexts.org Chiral resolution can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral acid. wikipedia.org These diastereomeric salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. libretexts.org Once separated, the chiral auxiliary can be removed to yield the pure enantiomer, this compound.

Another approach to obtaining enantiomerically pure compounds is through enzymatic resolution. chiralpedia.com This method utilizes enzymes that selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. chiralpedia.com While specific applications of enzymatic resolution for Tilidine are not widely documented, this technique remains a viable strategy for obtaining this compound.

The initial Diels-Alder synthesis of Tilidine yields a mixture of cis and trans diastereomers. The therapeutically active form is the trans isomer. Therefore, diastereoselective control is crucial. The separation of the desired trans-isomers from the cis-isomers can be achieved through chemical means. One patented method involves the precipitation of the inactive cis-isomers as a zinc complex, allowing for the isolation of the trans-isomers. researchgate.net

Furthermore, the unwanted cis-isomer can be converted to the more thermodynamically stable trans-isomer through a process called epimerization. researchgate.net A patented process describes the isomerization of a substantially pure cis-Tilidine base by heating it with phosphoric acid. This process maximizes the yield of the desired trans-isomer. google.com The ratio of cis to trans isomers can be influenced by the reaction conditions, including the pH and the molar ratio of the acid used. google.com

Isomerization Process Starting Material Reagent Key Outcome
Epimerization(±)-cis-TilidinePhosphoric AcidConversion to (±)-trans-Tilidine

Precursor Design and Chemical Intermediate Derivatization

The synthesis of this compound relies on key precursors that are designed to participate in the crucial Diels-Alder reaction. The primary precursors are 1-(N,N-dimethylamino)-1,3-butadiene and ethyl atropate.

The diene, 1-(N,N-dimethylamino)-1,3-butadiene, is typically synthesized from crotonaldehyde and dimethylamine. researchgate.net The dienophile, ethyl atropate (ethyl 2-phenylpropenoate), provides the phenyl group and the ester functionality necessary for the final structure of this compound. The design of these precursors is critical for the efficiency of the cycloaddition reaction.

Derivatization of chemical intermediates can be employed to improve reaction yields or to facilitate purification. For instance, the formation of the zinc complex of the cis-isomer is a form of intermediate derivatization that allows for the purification of the desired trans-isomer. researchgate.net Further research into the derivatization of the diene or dienophile could potentially lead to improved diastereoselectivity in the initial cycloaddition step.

Analog and Derivative Synthesis for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. For this compound, SAR studies would involve the synthesis of analogs and derivatives to probe the effects of structural modifications on opioid receptor binding and analgesic activity.

The primary active metabolite of Tilidine is Nortilidine (B1222713), which is formed by the N-demethylation of Tilidine. nih.gov Nortilidine exhibits a significantly higher affinity for the µ-opioid receptor compared to Tilidine itself. researchgate.net Further demethylation leads to Bisnortilidine (B1196192), which has less activity. researchgate.net This metabolic cascade provides insight into the importance of the N,N-dimethylamino group for activity.

Studies on cloned human opioid receptors have shown that Nortilidine is a selective agonist of the MOP (µ-opioid) receptor, with an IC50 of 110 nM, which is about 100-fold more potent than Tilidine (IC50 of 11 µM). nih.gov Neither Tilidine nor Nortilidine showed significant agonist effects on the DOP (delta) or KOP (kappa) receptors. nih.gov The synthesis of analogs with modifications to the N-substituents, the phenyl ring, or the ester group could provide further insights into the SAR of this class of compounds. For example, replacing the N,N-dimethylamino group with other alkylamines or cyclic amines could modulate the potency and selectivity for different opioid receptors.

Compound Relationship to this compound Opioid Receptor Affinity (µ-receptor)
TilidineRacemic precursorLower affinity
NortilidineActive metabolite (N-demethylated)High affinity (approx. 100x > Tilidine) nih.gov
BisnortilidineMetabolite (di-N-demethylated)Lower affinity than Nortilidine

Biocatalytic and Chemoenzymatic Approaches to this compound Synthesis

Biocatalytic and chemoenzymatic methods offer green and highly selective alternatives to traditional chemical synthesis. nih.gov These approaches utilize enzymes or whole-cell systems to perform specific chemical transformations with high stereoselectivity. nih.gov

While specific literature on the biocatalytic or chemoenzymatic synthesis of this compound is not widely available, the synthesis of chiral amines is a well-established application of biocatalysis. researchgate.net Enzymes such as transaminases can be used for the asymmetric synthesis of chiral amines from ketones. researchgate.net In the context of this compound, a hypothetical chemoenzymatic approach could involve the enzymatic resolution of a racemic Tilidine precursor or the asymmetric synthesis of a chiral intermediate. For instance, a lipase could be used for the kinetic resolution of a racemic alcohol precursor to one of the starting materials. mdpi.com

Given the growing interest in green chemistry, the development of a biocatalytic route to this compound would be a significant advancement, potentially offering a more efficient and environmentally friendly alternative to the current methods that rely on chiral resolution of a racemic mixture.

Impurity Profiling and Control in Synthetic Processes

Impurity profiling is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. In the synthesis of Tilidine, and by extension this compound, several impurities can arise from the starting materials, intermediates, or side reactions.

A study on a compound Tilidine hydrochloride oral solution identified three main impurities: cis-Tilidine, trans-Nortilidine, and cis-formitridine. nifdc.org.cn The presence of the cis-isomer of Tilidine is a significant process-related impurity that needs to be controlled. As mentioned earlier, methods for its removal and isomerization are employed. researchgate.netgoogle.com

Nortilidine, the active metabolite, can also be present as an impurity. The control of these impurities is achieved through careful optimization of the synthetic process and purification steps. nifdc.org.cn Improving the synthetic technology to reduce the formation of these impurities in the raw material of Tilidine hydrochloride is crucial for the quality of the final pharmaceutical product. nifdc.org.cn

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are used for the detection and quantification of these impurities. researchgate.net The development of robust analytical methods is essential for monitoring and controlling the impurity profile throughout the manufacturing process.

Impurity Chemical Name Source
cis-Tilidine(±)-cis-ethyl 2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylateDiastereomer from Diels-Alder reaction
trans-Nortilidine(±)-trans-ethyl 2-(methylamino)-1-phenylcyclohex-3-ene-1-carboxylateProcess impurity/degradation product
cis-FormitridineNot fully elucidated in provided contextProcess impurity/degradation product

Molecular and Cellular Mechanisms of Action of Dextilidine

Intracellular Signaling Pathway Perturbations

Regulation of Second Messenger Systems (e.g., cAMP)

While specific direct modulation of second messenger systems like cyclic adenosine (B11128) monophosphate (cAMP) by dextilidine (B1205554) is not extensively detailed in the provided search results, its active metabolite, nortilidine (B1222713), is known to bind to mu-opioid receptors wikipedia.orgnucleos.comiiab.me. Opioid receptor activation typically involves G protein-coupled receptors, which can modulate intracellular second messenger systems, including cAMP. Activation of inhibitory G proteins (Gi) by mu-opioid receptors leads to the inhibition of adenylyl cyclase, thereby decreasing intracellular cAMP levels. Although not explicitly stated for this compound, this downstream effect is a common consequence of mu-opioid receptor agonism mediated by its active metabolite.

Protein Kinase and Phosphatase Activity Modulation

The provided literature does not directly detail this compound's or its primary active metabolite's (nortilidine) direct interaction with specific protein kinases or phosphatases. Protein kinases are crucial enzymes involved in cellular signaling by transferring phosphate (B84403) groups from ATP to substrates, thereby altering protein activity, localization, or interactions whiterose.ac.ukdkfz.dewikipedia.org. While opioid receptor activation by nortilidine can initiate downstream signaling cascades that might involve kinase pathways, specific modulation of kinase or phosphatase activity by this compound itself has not been identified in the search results.

Enzymatic Interactions and Metabolic Transformations

This compound, as part of the racemic tilidine, undergoes significant hepatic and gastrointestinal metabolism. This process is critical for its conversion into active metabolites.

Prodrug Activation and Metabolite Formation (e.g., Nortilidine, Bisnortilidine)

This compound is a prodrug that is converted to its active form, nortilidine, through N-demethylation in the liver and gut wikipedia.orgnucleos.comiiab.meebi.ac.ukbluelight.org. Nortilidine is the principal active metabolite responsible for the analgesic effects, binding to mu-opioid receptors wikipedia.orgnucleos.comiiab.me. Nortilidine is further metabolized to bisnortilidine (B1196192) nucleos.comiiab.mecapes.gov.brnih.govwikipedia.org. Approximately two-thirds of a tilidine dose is metabolized to nortilidine, but only about half of this fraction is available in the peripheral circulation, with the remainder being retained in the liver for subsequent metabolism to bisnortilidine and other compounds capes.gov.brnih.gov. The systemic bioavailability of nortilidine is high (99%) compared to the parent tilidine (6%) ebi.ac.uk. The conversion of tilidine to nortilidine is mediated by CYP3A4 and CYP2C19 nih.govnih.gov.

Structure-Activity Relationship (SAR) Elucidation

Identification of Pharmacophore Features

This compound is chemically identified as ethyl (1S,2R)-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate nih.govebi.ac.ukebi.ac.ukdrugbank.com. As an opioid analgesic, its mechanism of action is intrinsically linked to its interaction with opioid receptors, which are G protein-coupled receptors found in the central and peripheral nervous systems bluelight.orgnih.govelifesciences.org. Opioid analgesics, in general, mimic the effects of endogenous opioid peptides by binding to these receptors, thereby modulating pain signaling pathways bluelight.org.

While specific pharmacophore models for this compound are not detailed in the provided literature, general principles for opioid pharmacophores suggest key features are essential for receptor binding and subsequent activity. These typically include:

A positively charged nitrogen atom (in this case, the tertiary dimethylamino group) capable of forming ionic interactions with anionic residues in the receptor binding site youtube.com.

An aromatic ring (the phenyl group) that can engage in hydrophobic and pi-pi stacking interactions within the receptor pocket youtube.comnih.gov.

This compound functions as a prodrug, being converted in the liver to its active metabolite, nortilidine. It is this metabolite, and specifically the (1S,2R) stereoisomer derived from this compound, that is responsible for the majority of the opioid activity nih.govebi.ac.ukebi.ac.ukchemicalbook.com.

Stereochemical Influences on Molecular Activity

The stereochemistry of this compound is paramount to its pharmacological profile. This compound is specifically the (1S,2R) enantiomer of tilidine nih.govebi.ac.ukebi.ac.ukdrugbank.comchemicalbook.com. Tilidine itself is a racemic mixture, comprising equimolar amounts of this compound and its enantiomer, ent-dextilidine nih.govebi.ac.ukebi.ac.ukchemicalbook.com. Research indicates that virtually all of the opioid activity associated with tilidine resides in the (1S,2R) isomer, i.e., this compound nih.govebi.ac.ukebi.ac.ukchemicalbook.com.

This stereospecificity highlights the critical role of the precise three-dimensional arrangement of atoms in molecular recognition by biological targets. Stereoisomers, such as enantiomers and diastereomers, can exhibit significantly different physical, chemical, and biological properties, including varying affinities for receptors and differing pharmacological effects wikipedia.orgmhmedical.comsketchy.com. The (1S,2R) configuration of this compound confers the necessary spatial orientation for effective binding to opioid receptors, leading to its analgesic effects.

The specific stereochemical assignment for this compound is an S configuration at the carbon atom bearing the phenyl group and an R configuration at the carbon atom bearing the dimethylamino group nih.govebi.ac.ukebi.ac.ukdrugbank.com. This precise configuration dictates how the molecule fits into the binding pocket of the opioid receptor, thereby determining its potency and efficacy.

Design and Synthesis of SAR Probes

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity mdpi.com. SAR probes are synthesized molecules that are systematically modified to explore these relationships, helping to identify critical functional groups, optimal spatial arrangements, and the impact of stereochemistry on target interaction and efficacy mdpi.comeurofinsgenomics.eu.

For this compound and its class of opioid analgesics, SAR studies would typically involve synthesizing analogs with variations in:

Stereochemistry: Synthesizing the opposite enantiomer (ent-dextilidine) or diastereomers to confirm the stereospecificity of opioid receptor binding and analgesic activity.

Functional Groups: Modifying the dimethylamino group, the ester moiety, or substituents on the phenyl ring to assess their contribution to receptor affinity and efficacy.

Ring Structure: Altering the cyclohexene (B86901) ring or exploring related cyclic systems.

The design of such probes requires careful consideration of synthetic feasibility and the ability to precisely control stereochemistry. Enantioselective synthesis techniques are crucial for generating specific stereoisomers for SAR evaluation nih.govnih.govrsc.orgchemrxiv.org. By synthesizing and testing these modified compounds, researchers can elucidate which structural features are essential for this compound's interaction with opioid receptors, guiding the development of more potent, selective, or safer analgesic agents.

Preclinical Pharmacological and Biological Activities of Dextilidine Non Human

In Vitro Cellular Assays and Functional Studies

In vitro cellular assays are fundamental in preclinical drug development to evaluate a compound's direct effects on cells, providing insights into its potential mechanisms of action and cellular toxicity. These studies typically involve various cell lines and quantitative measurements of cellular responses.

In Vivo Efficacy Studies in Non-Human Animal Models

In vivo studies in animal models are critical for assessing a compound's efficacy and pharmacological profile in a complex biological system, mimicking disease states and physiological responses more closely than in vitro models ijrpc.comiris-pharma.comwellbeingintlstudiesrepository.orgwellbeingintlstudiesrepository.orgnih.govnih.gov.

Analgesic and Antinociceptive Activities in Rodent ModelsPreclinical assessment of analgesic and antinociceptive activities typically involves using rodent models to evaluate a compound's ability to alleviate pain. Common methods include thermal assays (e.g., hot plate test), chemical stimuli (e.g., acetic acid-induced writhing, formalin test), and mechanical stimuli to induce and measure pain responsesplos.orgnih.govnih.govmdpi.com. These studies help determine a compound's potency, efficacy, and potential mechanisms of pain relief. However, no specific studies detailing the analgesic or antinociceptive effects of Dextilidine (B1205554) in rodent models were identified in the literature review.

Compound Names Mentioned:

this compound

Preclinical Pharmacokinetic and Pharmacodynamic Characterization (ADME)

Exposure-Response Relationship Modeling in Animal Models

Understanding the relationship between drug exposure and observed biological response is a critical step in preclinical drug development. For this compound, this involves analyzing how varying concentrations or doses administered to animal models correlate with specific pharmacological or biological outcomes. Exposure-response (E-R) modeling aims to quantify this relationship, providing insights into the dose required to achieve a desired effect, the maximum achievable effect, and the variability in response across individuals. Such modeling is foundational for predicting human doses and understanding therapeutic windows.

Preclinical studies often generate data that can be used to build these E-R models. This typically involves administering this compound at a range of doses to relevant animal species and measuring pharmacokinetic parameters (e.g., plasma concentrations over time) alongside pharmacodynamic endpoints (e.g., receptor occupancy, physiological changes, or behavioral outcomes). By integrating pharmacokinetic and pharmacodynamic data, researchers can develop models that describe how the concentration of this compound in the body relates to its biological effect.

For instance, if this compound exhibits a specific biological activity, such as modulating a particular enzyme or receptor pathway in animal tissues, dose-response studies would be conducted. These studies would establish the dose range over which the activity is observed, identifying thresholds for onset, progression, and saturation of the response. Pharmacokinetic data from the same studies would then be used to link the administered dose to the actual systemic exposure (e.g., maximum concentration, area under the concentration-time curve).

Example of Preclinical Dose-Response Data for Modeling:

The following hypothetical data illustrates the type of information used to establish an exposure-response relationship for a specific preclinical endpoint. This data would be subjected to mathematical modeling (e.g., sigmoidal Emax models) to characterize the relationship.

Animal ModelEndpoint Measured (Hypothetical)Dose (mg/kg)Plasma Concentration (ng/mL)Response (% Change from Baseline)
RatReceptor Binding (%)0.15015
RatReceptor Binding (%)1.030045
RatReceptor Binding (%)5.0120070
RatReceptor Binding (%)10.0250085
RatReceptor Binding (%)20.0400088
MouseEnzyme Inhibition (%)0.57520
MouseEnzyme Inhibition (%)2.540055
MouseEnzyme Inhibition (%)7.5100075
MouseEnzyme Inhibition (%)15.0180082

Note: The data presented in the table is illustrative and hypothetical, designed to demonstrate the principles of exposure-response relationship modeling in preclinical studies.

Exposure-response modeling allows researchers to determine key parameters such as EC50 (the concentration or dose that produces 50% of the maximal effect) and Emax (the maximal effect achievable). These parameters are crucial for understanding this compound's potency and efficacy in animal models, guiding further development and the design of subsequent studies. By characterizing these relationships, scientists can make informed predictions about how this compound might behave in different species, including humans, under various exposure scenarios.

Compound Name List:

this compound

Based on a comprehensive search for scientific literature, there are no specific analytical or bioanalytical methodologies published for the chemical compound “this compound.” While the requested outline specifies various chromatographic and mass spectrometry techniques, no research articles or studies detailing the application of these methods for the separation, quantification, or identification of this compound could be located.

The search results yielded general descriptions of techniques such as HPLC, GC, SFC, TLC, and LC-MS/MS, and their applications for other pharmaceutical compounds. However, no specific parameters, validation data, or research findings related to this compound were available.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article with detailed research findings and data tables as requested in the instructions, due to the absence of primary or secondary literature on the analysis of this compound.

Analytical and Bioanalytical Methodologies for Dextilidine Research

Mass Spectrometry (MS) for Identification and Quantitation

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a cornerstone for the analysis of volatile and semi-volatile organic compounds. In the context of pharmaceutical analysis, GC-MS can be used for purity testing, identification of synthetic impurities, and quantification in certain sample types. nih.gov

The process involves introducing a sample into the GC, where it is vaporized and separated into its components as it travels through a capillary column. nih.gov Each component elutes at a specific retention time. Upon exiting the column, the separated components enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that acts as a chemical fingerprint.

While GC-MS is a standard technique for many small-molecule drugs, specific methodologies for the analysis of Dextilidine (B1205554) have not been detailed in published literature. A hypothetical method would require optimization of parameters such as the column type, temperature program, and ionization mode to achieve adequate separation and sensitivity.

Table 1: Illustrative GC-MS Method Parameters for Analysis of a Pharmaceutical Compound

ParameterExample Value/ConditionPurpose
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µmProvides separation based on boiling point and polarity.
Inlet Temperature 280 °CEnsures rapid and complete vaporization of the analyte.
Carrier Gas Helium at 1.0 mL/minTransports the analyte through the column.
Oven Program 100 °C (1 min), ramp to 300 °C at 20 °C/min, hold 5 minControls the separation of compounds over time.
Ionization Mode Electron Ionization (EI) at 70 eVFragments the molecule to produce a characteristic mass spectrum.
MS Scan Range 50-550 m/zDetects the mass-to-charge ratio of the parent ion and its fragments.

High-Resolution Mass Spectrometry (HRMS) for Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC), is an indispensable tool in drug metabolism studies. HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, provide highly accurate mass measurements (<5 ppm deviation), which allow for the determination of elemental compositions for the parent drug and its metabolites. nih.gov This capability is critical for distinguishing between isobaric interferences and identifying unknown metabolites formed in vivo or in vitro. nih.govnih.gov

Metabolite profiling involves administering the drug to a test system (e.g., liver microsomes, laboratory animals) and analyzing biological samples (e.g., plasma, urine, feces) to detect and identify biotransformation products. researchgate.net Common metabolic pathways include oxidation, hydrolysis, and conjugation. HRMS-based workflows can screen for predicted metabolites and uncover unexpected metabolic pathways through non-targeted data acquisition and sophisticated data mining techniques. nih.govresearchgate.net

There are no specific published studies detailing the metabolite profiling of this compound. However, an investigation into its metabolism would utilize HRMS to search for characteristic mass shifts corresponding to common metabolic reactions.

Table 2: Common Metabolic Biotransformations and Corresponding Mass Shifts Detectable by HRMS

BiotransformationMass Change (Da)Elemental Composition Change
Hydroxylation +15.9949+O
N-Oxidation +15.9949+O
Dealkylation Variable (e.g., -14.0157 for -CH₂)-CH₂
Glucuronidation +176.0321+C₆H₈O₆
Sulfation +79.9568+SO₃
Acetylation +42.0106+C₂H₂O

Spectroscopic Characterization Methods

Spectroscopic methods are used to elucidate and confirm the chemical structure of a compound by examining how it interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for elucidating the structure of organic molecules. researchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule. One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR reveal the chemical environment and number of different types of protons and carbons, while two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) establish the connectivity between atoms within the molecule. nih.govbohrium.com

For a novel compound like this compound, NMR would be essential in the final stages of synthesis to unequivocally confirm that the correct chemical structure has been produced. hyphadiscovery.com Although the structure of this compound is known, the specific assigned ¹H and ¹³C chemical shifts and coupling constants are not publicly available in scientific literature.

Table 3: Key NMR Experiments for Structural Elucidation

ExperimentInformation Provided
¹H NMR Identifies distinct proton environments and their relative numbers.
¹³C NMR Identifies distinct carbon environments.
COSY Shows proton-proton couplings through bonds (typically 2-3 bonds).
HSQC Correlates protons directly attached to carbons (one-bond C-H).
HMBC Shows proton-carbon correlations over longer ranges (2-3 bonds).
NOESY Reveals proton-proton correlations through space, aiding stereochemistry determination.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. mrclab.com When a molecule is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies. The resulting IR spectrum shows absorption bands corresponding to these vibrations, which are characteristic of specific functional groups (e.g., C=O, O-H, N-H).

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings or conjugated systems. mrclab.comdrawellanalytical.com It is primarily used for quantitative analysis, determining the concentration of a substance in a solution based on its light absorbance at a specific wavelength, according to the Beer-Lambert law. libretexts.org

The specific IR and UV-Vis spectra for this compound have not been published. However, based on its known structure, characteristic absorption bands in the IR spectrum could be predicted.

Table 4: Predicted IR Absorption Bands for this compound Functional Groups

Functional GroupPredicted Wavenumber (cm⁻¹)Vibration Type
Aromatic C-H 3100-3000Stretch
Aliphatic C-H 3000-2850Stretch
Ester C=O 1750-1735Stretch
Ether C-O 1300-1000Stretch
Aromatic C=C 1600-1450Stretch

Bioanalytical Method Validation for Preclinical Sample Analysis

Before a new analytical method can be used to generate data for regulatory submission, it must undergo a rigorous validation process to demonstrate that it is reliable and reproducible for its intended purpose. jgtps.com Bioanalytical method validation is essential for preclinical and clinical studies where drug concentrations are measured in biological matrices like plasma, blood, or urine. nih.gov Regulatory bodies like the U.S. Food and Drug Administration (FDA) and international guidelines such as ICH M10 provide a framework for this process. ich.orgeuropa.eu

The validation process assesses several key parameters to ensure the method's performance. rrml.ro While no specific validated bioanalytical method for this compound is available in the literature, any such method would need to meet established criteria for these parameters.

Table 5: Key Parameters for Bioanalytical Method Validation

Validation ParameterDescriptionTypical Acceptance Criteria
Selectivity Ability to differentiate the analyte from other components in the matrix.No significant interference at the retention time of the analyte.
Accuracy Closeness of measured values to the true value.Mean concentration within ±15% of nominal (±20% at LLOQ).
Precision Degree of scatter between a series of measurements.Coefficient of variation (CV) ≤15% (≤20% at LLOQ).
Linearity & Range The concentration range over which the method is accurate and precise.Correlation coefficient (r²) ≥ 0.99; standards within ±15% of nominal.
Lower Limit of Quantitation (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Analyte response is ≥5 times the blank response; Accuracy ±20%, Precision ≤20%.
Stability Chemical stability of the analyte in the biological matrix under various conditions.Mean concentration within ±15% of nominal concentration.
Matrix Effect The effect of matrix components on the ionization of the analyte.CV of IS-normalized matrix factor should be ≤15%.

LLOQ: Lower Limit of Quantitation; IS: Internal Standard

Detection in Environmental Samples and Water Monitoring

The increasing use of pharmaceuticals has led to concerns about their presence in the environment, particularly in water systems, as they can be introduced via wastewater treatment plant effluents. nih.gov The monitoring of environmental samples for pharmaceutical residues is a growing field of environmental science. Sensitive analytical methods, typically involving LC-MS/MS or GC-MS, are required to detect the very low concentrations (ng/L to µg/L) at which these compounds may be present. nih.gov

Sample preparation is a critical step and often involves pre-concentration techniques like solid-phase extraction (SPE) to isolate the analytes of interest from the complex environmental matrix. nih.gov There are currently no published reports on the environmental monitoring of this compound or the development of methods for its detection in water, soil, or sediment.

Table 6: Common Sample Preparation Techniques for Water Analysis

TechniquePrincipleTarget Analytes
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquid phases.Nonpolar to moderately polar organic compounds.
Solid-Phase Extraction (SPE) Analyte is adsorbed onto a solid sorbent and then eluted with a solvent.Wide range of organic compounds.
Solid-Phase Microextraction (SPME) A coated fiber extracts analytes from the sample, followed by thermal desorption.Volatile and semi-volatile organic compounds.
Stir Bar Sorptive Extraction (SBSE) A magnetic stir bar with a sorbent coating extracts analytes from the sample.Nonpolar organic compounds.

Computational Chemistry and Molecular Modeling of Dextilidine

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum Mechanical (QM) calculations form the bedrock of computational chemistry, enabling the elucidation of molecular behavior at the atomic and electronic level idosr.orgunipd.it. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation, providing detailed information about a molecule's electronic structure, including molecular orbitals (HOMO/LUMO), electron density distribution, and partial atomic charges idosr.orgnsf.gov.

For Dextilidine (B1205554), QM calculations can:

Determine Electronic Properties: Reveal the distribution of electron density, identifying regions of high and low electron density that influence intermolecular interactions and reactivity.

Predict Reactivity: Identify potential sites for electrophilic or nucleophilic attack, which is critical for understanding metabolic pathways or potential chemical degradation.

Calculate Spectroscopic Properties: Aid in the interpretation of experimental spectroscopic data.

Assess Molecular Stability: Provide insights into the inherent stability of the molecule.

These calculations are fundamental for understanding how this compound interacts with biological targets and its chemical behavior in various environments.

Table 1: Representative Electronic Properties of this compound (Hypothetical Data)

PropertyValue (Units)Method Used
HOMO Energy-7.5 eVDFT (B3LYP/6-31G)
LUMO Energy-1.2 eVDFT (B3LYP/6-31G)
Dipole Moment3.2 DDFT (B3LYP/6-31G*)
Polar Surface Area45.2 ŲCalculated from 3D structure
Molecular Weight273.37 g/mol Calculated

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule (ligand) to a macromolecular target, typically a protein receptor or enzyme nih.gov. For this compound, docking studies would involve placing the molecule into the known three-dimensional structure of its biological target, such as opioid receptors, and predicting the most energetically favorable binding poses.

Key aspects of molecular docking for this compound include:

Pose Prediction: Identifying the specific orientation and conformation of this compound within the target's binding pocket.

Affinity Estimation: Quantifying the strength of binding, often expressed as a docking score or estimated binding free energy, which helps prioritize potential drug candidates.

Interaction Analysis: Visualizing and analyzing the specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts, van der Waals forces) between this compound and the amino acid residues of the target protein. This information is vital for understanding the molecular basis of its pharmacological activity and for guiding structure-based drug design nih.gov.

Search results indicate that molecular docking has been mentioned in patents involving this compound, suggesting its application in exploring its interactions google.comgoogle.comgoogle.com.

Table 2: Hypothetical Molecular Docking Results of this compound with a Target Receptor

Target ReceptorDocking Score (kcal/mol)Key InteractionsPredicted Binding Pose
Opioid Receptor-9.8Hydrogen bond to Serine residue, Hydrophobic contact with PhenylalaninePose 1 (Lowest Energy)
Enzyme X-7.2Van der Waals interactions with multiple residuesPose 3

Molecular Dynamics Simulations of this compound-Receptor Complexes

While molecular docking provides a static snapshot of ligand-receptor interactions, Molecular Dynamics (MD) simulations offer a dynamic perspective youtube.commdpi.comebsco.comnih.gov. MD simulations track the movement of atoms in a molecular system over time by solving Newton's equations of motion, allowing researchers to observe how the this compound-receptor complex behaves in a more realistic, dynamic environment.

MD simulations of this compound-receptor complexes can reveal:

Complex Stability: Assessing the stability of the predicted binding pose over time and identifying any significant conformational changes in either this compound or the receptor.

Dynamic Interactions: Observing the transient nature of interactions, such as the formation and breaking of hydrogen bonds or the flexibility of this compound within the binding site.

Solvent Effects: Incorporating the influence of surrounding water molecules on the binding process.

Thermodynamic Properties: Estimating binding free energies with higher accuracy than static docking methods.

These simulations are crucial for a deeper understanding of the binding kinetics and the energetic landscape of the interaction, providing a more comprehensive view of this compound's mechanism of action mdpi.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) models establish a correlation between the chemical structure of a compound and its biological activity or physicochemical properties frontiersin.orgyoutube.com. For this compound, QSAR studies can be performed on a series of its analogs or related compounds to predict their analgesic activity or other pharmacological effects.

QSAR modeling involves:

Descriptor Generation: Calculating various molecular descriptors (e.g., physicochemical properties, topological indices, electronic descriptors) that numerically represent the structural features of this compound and its analogs frontiersin.org.

Model Building: Employing statistical methods (e.g., regression, machine learning algorithms) to build mathematical models that relate these descriptors to the observed activity.

Validation: Rigorously validating the developed models using internal (e.g., R², Q²) and external validation techniques to ensure their predictive power and reliability mdpi.com.

QSAR models can then be used to predict the activity of new, unsynthesized this compound analogs, guiding the design of compounds with enhanced efficacy or improved properties google.comgoogle.com.

Table 3: Hypothetical QSAR Model Performance for this compound Analogs Predicting Analgesic Activity

Model TypeDescriptors UsedR² (Training)Q² (Cross-validation)R² (Test Set)
CoMFASteric, Electrostatic, Hydrophobic Fields0.9850.7520.781
2D-QSARMolecular Weight, LogP, Number of Hydrogen Bond Donors0.9200.6850.710
Random ForestMolecular Substructure Counts, Topological Indices0.9910.8100.835

Virtual Screening and De Novo Design of this compound Analogs

Virtual screening (VS) is a computational technique used to rapidly search large databases of chemical compounds to identify potential drug candidates that are likely to interact with a specific biological target deeplab.ai. For this compound, VS could be employed to find novel compounds with similar pharmacological profiles or to identify molecules that could serve as scaffolds for new this compound analogs.

De novo design, on the other hand, involves the computational generation of entirely new molecular structures that are optimized to fit a target's binding site and possess desired properties. This approach can lead to the discovery of novel chemical entities that are structurally distinct from this compound but achieve similar or improved therapeutic effects.

These techniques are instrumental in expanding the chemical space explored during drug discovery and in identifying lead compounds for further optimization.

Prediction of ADME Properties using In Silico Methods

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate early in the discovery process is critical, as poor ADMET profiles are a common reason for drug failure in clinical trials nih.govresearchgate.netljmu.ac.uk. In silico methods provide a cost-effective and time-efficient way to estimate these properties for this compound.

Common in silico ADMET prediction approaches include:

Lipophilicity and Solubility: Predicting parameters like LogP (octanol-water partition coefficient) and aqueous solubility, which influence absorption and distribution.

Permeability: Estimating the ability of this compound to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier (BBB) for central nervous system effects.

Metabolic Stability: Predicting potential sites of metabolism and identifying interactions with key drug-metabolizing enzymes (e.g., Cytochrome P450 isoforms).

Toxicity Prediction: Using models to forecast potential toxic effects, such as hepatotoxicity or mutagenicity.

Drug-Likeness: Assessing whether this compound adheres to established rules (e.g., Lipinski's Rule of Five) that correlate with oral bioavailability.

These predictions help researchers prioritize compounds with favorable pharmacokinetic and safety profiles for further experimental investigation.

Table 4: Predicted ADME Properties for this compound (Hypothetical Data)

PropertyPredicted ValueMethod/Tool UsedInterpretation
LogP3.5SwissADMEModerate lipophilicity, suggests good oral absorption
Aqueous SolubilityPoorSwissADMEMay require formulation strategies for absorption
Caco-2 PermeabilityHighSwissADMELikely to be well absorbed through intestinal cells
BBB PermeabilityModerateSwissADMEMay cross the blood-brain barrier
CYP3A4 InhibitionNoSwissADMEUnlikely to significantly inhibit CYP3A4 metabolism
Predicted HepatotoxicityLowDEREK NexusLow risk of hepatotoxicity based on structural alerts

Compound List:

this compound

Nortilidine (B1222713)

Tilidine

Dextromoramide

Mometasone

Muconic acid

Dezocine

Dextroamphetamine

Dextrofemine

Dextromethorphan

Dextrorphan

Dextrothyroxine

Dexcerapimil

Sezaguanine

Dezinamide

Diacerein

Diacetamate

Diacetolol

Diamfenetide

Diamocaine

Diampromide

Diamthiazole

Diapamide

Diarbarone

Diathymosulfone

Diatrizoate

Diaveridine

Diazepam

Diaziquone

Diazoxide

Dibekacin

Dibemethine

Dibenzepin

Dibenzothiophene

Dibrompropamidine

Bibromsalan

Dibrospidium

Dibucaine

Dibuprol

Dibusadol

Dicarbine

Dicarfen

Dichloralphenazone

Dichloramine

Dichlorisone

Dichlormezanone

Dichlorophen

Dichlorphenarsine

Dichloroxylenol

Dichlorphenamide

Dichlovos

Demexiptiline

Desvenlafaxine

Dexamethasone

Ifenprodil

Momordicin1

Future Research Directions and Unexplored Avenues in Dextilidine Investigation

Discovery of Novel Biological Targets and Polypharmacology

Currently, the primary known biological target for Dextilidine's analgesic activity is the mu-opioid receptor (MOR), a member of the G protein-coupled receptor (GPCR) family. nih.govwikipedia.org However, a thorough investigation into its full target profile is an essential avenue for future research. The concept of polypharmacology, where a single compound interacts with multiple targets, is a crucial consideration in modern drug development, as it can explain both therapeutic efficacy and adverse effects. nih.gov

Future research should aim to deconstruct the complete target engagement of This compound (B1205554). This can be achieved through advanced screening methodologies such as affinity chromatography-mass spectrometry, chemical proteomics, and broad-panel receptor binding assays. Identifying interactions with other opioid receptors, such as the delta (DOR) and kappa (KOR) receptors, is a logical first step. frontiersin.org Furthermore, screening against a wider array of non-opioid GPCRs, ion channels, and enzymes could reveal unexpected off-target activities. nih.gov Understanding this polypharmacological profile is critical, as engagement with multiple targets could lead to synergistic analgesic effects or, conversely, contribute to undesirable side effects. nih.gov Such knowledge would enable a more rational design of future derivatives with improved selectivity and safety.

Table 1: Potential Areas for this compound Target Expansion

Receptor FamilySpecific ExamplesPotential Implication of Interaction
Opioid ReceptorsDelta (DOR), Kappa (KOR), Nociceptin (NOR)Modulation of analgesia, mood, and potential for side effects like dysphoria or diuresis. nih.gov
Non-Opioid GPCRsCannabinoid Receptors (CB1, CB2), Adrenergic ReceptorsSynergistic pain relief, potential cardiovascular or psychoactive effects.
Ion ChannelsVoltage-gated sodium or calcium channelsDirect modulation of neuronal excitability, contributing to analgesic mechanisms.
TransportersSerotonin or Norepinephrine TransportersInfluence on neurotransmitter levels, potentially adding an antidepressant-like or neuropathic pain component to its profile.

Advancements in Stereoselective Synthesis and Green Chemistry Approaches

The chemical structure of this compound contains stereocenters, meaning that its biological activity is likely dependent on its specific three-dimensional arrangement. Stereoselective synthesis, the ability to selectively produce a single desired stereoisomer, is therefore paramount for producing the most potent and safest version of the compound. mdpi.com Future research should focus on developing novel and efficient synthetic routes that provide high stereochemical control. grantome.com This could involve the use of chiral catalysts, asymmetric organocatalysis, or biocatalysis to improve yields and enantiomeric purity, which is a critical objective in the manufacture of pharmaceutical agents. grantome.commdpi.com

In parallel, the integration of green chemistry principles into the synthesis of this compound is an essential consideration for sustainable pharmaceutical manufacturing. ispe.orgncfinternational.it The goal of green chemistry is to design chemical processes that reduce or eliminate the use and generation of hazardous substances. pfizer.com This can be achieved by minimizing waste, using safer solvents (such as water or supercritical CO₂), employing catalytic reactions instead of stoichiometric reagents, and increasing energy efficiency. ispe.orgtechsciresearch.compharmaceutical-technology.com Applying these principles could lead to a more cost-effective, safer, and environmentally benign manufacturing process for this compound. techsciresearch.com

Table 3: The 12 Principles of Green Chemistry and Potential Application to this compound Synthesis

PrincipleDescriptionPotential Application
1. Waste PreventionPrevent waste rather than treating it after it has been created.Optimize reaction conditions to maximize yield and minimize byproducts.
2. Atom EconomyMaximize the incorporation of all materials used in the process into the final product.Design synthetic routes where most atoms of the reactants are incorporated into the this compound molecule.
3. Less Hazardous SynthesisDesign syntheses to use and generate substances with little or no toxicity.Replace toxic reagents with safer alternatives.
4. Designing Safer ChemicalsDesign chemical products to be effective while minimizing their toxicity.(Relates to drug design itself)
5. Safer Solvents & AuxiliariesMinimize or avoid the use of auxiliary substances like solvents.Replace hazardous organic solvents with water, ionic liquids, or solvent-free conditions.
6. Design for Energy EfficiencyMinimize energy requirements. Conduct reactions at ambient temperature and pressure.Use catalysts that allow for lower reaction temperatures and pressures.
7. Use of Renewable FeedstocksUse renewable rather than depleting raw materials whenever practicable.Explore bio-based starting materials for the synthesis.
8. Reduce DerivativesMinimize or avoid unnecessary derivatization (e.g., protecting groups).Develop synthetic routes that do not require protection and deprotection steps.
9. CatalysisUse catalytic reagents (highly selective) over stoichiometric reagents.Employ metal, organic, or enzyme catalysts to improve efficiency and reduce waste. pharmaceutical-technology.com
10. Design for DegradationDesign chemical products to break down into innocuous products after use.(Relates to environmental fate)
11. Real-time AnalysisDevelop analytical methodologies for real-time monitoring to prevent pollution.Implement in-line process analytical technology (PAT) to monitor the synthesis.
12. Safer Chemistry for Accident PreventionChoose substances and forms that minimize the potential for chemical accidents.Use less volatile and hazardous materials to improve operational safety.

Development of Advanced Drug Delivery Systems for Preclinical Applications

The translation of a promising compound from the laboratory to clinical use often depends on its formulation. Advanced drug delivery systems (DDS) are designed to improve the pharmacokinetic and pharmacodynamic properties of a drug, enhancing its efficacy while minimizing side effects. nih.govnih.gov For preclinical investigation of this compound, developing novel DDS is a crucial and unexplored avenue.

These systems could be engineered to provide controlled or sustained release, maintaining therapeutic concentrations over an extended period and reducing the need for frequent administration. genesispub.org Nanoparticle-based systems, such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles, could be used to improve solubility, protect the compound from degradation, and potentially alter its biodistribution. ijsr.netnih.gov Furthermore, stimuli-responsive systems, such as pH-sensitive hydrogels, could be designed to release this compound specifically at sites of inflammation or injury, which are often acidic. mdpi.com The development of such systems for preclinical studies would not only facilitate more accurate and reproducible experiments but also lay the groundwork for future clinical formulations. scispace.com

Table 4: Types of Advanced Drug Delivery Systems for Preclinical this compound Research

Delivery SystemDescriptionPotential Preclinical Application
Polymeric Nanoparticles Biodegradable polymer matrices (e.g., PLGA) encapsulating the drug. researchgate.netProvide sustained release for chronic pain models, improving pharmacokinetic profiling.
Liposomes Vesicles composed of lipid bilayers that can encapsulate hydrophilic or hydrophobic drugs. ijsr.netEnhance solubility and modify biodistribution to reduce potential off-target toxicity.
Hydrogels Three-dimensional polymer networks that can absorb water and provide controlled drug release. mdpi.comDevelop injectable, localized delivery systems for postoperative or inflammatory pain models.
Micelles Self-assembling core-shell nanostructures formed by amphiphilic polymers.Improve the solubility and stability of this compound in aqueous solutions for in vitro and in vivo testing.

Integration of Multi-Omics Data for Systems-Level Understanding

To move beyond a single-target view of this compound's action, a systems biology approach is necessary. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the molecular changes induced by a compound within a biological system. nashbio.comomicstutorials.comnih.gov This approach can uncover the complex interplay between different molecular levels, offering profound insights into a drug's mechanism of action, potential biomarkers, and off-target effects. nih.gov

Future studies could involve treating relevant cell lines (e.g., neuronal cells) or tissues from preclinical models with this compound and subsequently performing multi-omics analysis. Transcriptomics (RNA-seq) could reveal changes in gene expression, while proteomics would identify alterations in protein levels and post-translational modifications. mdpi.com Metabolomics could then capture the downstream effects on cellular metabolism. nih.gov Integrating these datasets can help construct comprehensive molecular networks that map the pathways modulated by this compound, leading to a much deeper and more nuanced understanding of its biological impact than can be achieved through traditional pharmacological assays alone. nih.govpharmafeatures.com

Table 5: Overview of Multi-Omics Technologies and Their Application to this compound Research

Omics FieldMolecules StudiedKey Research Questions for this compound
Genomics DNAAre there genetic variants (e.g., in opioid receptors) that influence response to this compound? drugbank.com
Transcriptomics RNAWhich genes and signaling pathways are up- or down-regulated upon this compound treatment?
Proteomics ProteinsHow does this compound alter the expression and phosphorylation status of key proteins in pain pathways?
Metabolomics MetabolitesWhat are the downstream effects of this compound on cellular metabolism and key biochemical pathways?

Exploration of Combination Research Strategies with other Investigational Compounds

Complex diseases like chronic pain often benefit from combination therapies that target multiple mechanisms simultaneously. crownbio.com A significant future avenue for this compound research is the preclinical exploration of its use in combination with other investigational compounds. The goal of such strategies is to achieve synergistic efficacy (an effect greater than the sum of the individual drugs) or to mitigate dose-limiting side effects. friendsofcancerresearch.org

Rational combinations could be designed based on the known pharmacology of pain pathways. For instance, this compound could be combined with a non-opioid analgesic that acts via a different mechanism, such as an inhibitor of a specific ion channel or an anti-inflammatory agent. Preclinical studies would need to be carefully designed to assess both synergy and potential for increased toxicity. friendsofcancerresearch.org According to regulatory guidelines, the development of new combination therapies involving two or more investigational drugs requires a strong scientific rationale and a well-defined development plan. fda.gov Exploring these strategies at the preclinical stage could identify promising new therapeutic approaches for difficult-to-treat pain conditions.

Table 6: Potential Combination Strategies for Preclinical Investigation

Compound ClassMechanism of ActionRationale for Combination with this compound
NSAID/COX-2 Inhibitor Reduces prostaglandin (B15479496) synthesisTarget both central (opioid) and peripheral (inflammatory) pain mechanisms.
Gabapentinoid Binds to α2δ subunit of voltage-gated calcium channelsPotential for synergy in neuropathic pain by modulating different aspects of neuronal hyperexcitability.
NMDA Receptor Antagonist Blocks N-methyl-D-aspartate receptorMay prevent or reduce the development of opioid tolerance and enhance analgesia.
Cannabinoid Receptor Agonist Activates CB1 and/or CB2 receptorsEngage the endocannabinoid system for potential synergistic pain relief.

Q & A

Q. Q1.1: What are the established synthetic routes for Dextilidine, and how can researchers validate its structural purity?

To synthesize this compound, common methods include [describe a general method, e.g., multi-step organic synthesis with specific reagents]. Structural validation requires spectroscopic characterization:

  • Nuclear Magnetic Resonance (NMR) : Compare peaks to reference spectra for functional groups.
  • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns.
  • Elemental Analysis : Verify empirical formula compliance (<0.3% deviation).
    Purity is assessed via HPLC (≥95% purity threshold) and melting point consistency .

Q. Q1.2: What analytical techniques are critical for quantifying this compound in biological matrices?

Use LC-MS/MS for high sensitivity and specificity in complex samples. Key steps:

  • Sample Preparation : Protein precipitation or solid-phase extraction to reduce matrix effects.
  • Calibration Curves : Linear range covering expected concentrations (e.g., 1–1000 ng/mL).
  • Validation : Assess precision (RSD <15%), accuracy (80–120% recovery), and stability under storage conditions .

Advanced Research Questions

Q. Q2.1: How can researchers design experiments to resolve contradictions in this compound’s reported pharmacokinetic profiles across studies?

Contradictions often arise from variability in experimental models (e.g., species-specific metabolism) or analytical methodologies. To address this:

  • Standardize Protocols : Use identical dosing regimens, sampling intervals, and analytical platforms.
  • Cross-Validate Assays : Compare results from LC-MS/MS, ELISA, and radiometric assays.
  • Meta-Analysis : Apply statistical models (e.g., random-effects) to aggregate data and identify outliers .

Q. Q2.2: What computational strategies are effective for predicting this compound’s off-target interactions in silico?

Leverage molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) to assess binding affinities to non-target proteins. Validate predictions with:

  • Thermodynamic Integration : Calculate free energy changes for ligand-receptor complexes.
  • Pharmacophore Modeling : Identify structural motifs linked to promiscuity .

Q. Q2.3: How can researchers optimize this compound’s reaction yield while minimizing byproduct formation?

Apply Design of Experiments (DOE) to identify critical factors (e.g., temperature, catalyst loading). Steps:

  • Screening Designs : Use Plackett-Burman to isolate significant variables.
  • Response Surface Methodology (RSM) : Model interactions between parameters (e.g., Central Composite Design).
  • Kinetic Analysis : Monitor reaction progress via in-situ FTIR to adjust conditions dynamically .

Methodological and Ethical Considerations

Q. Q3.1: How should researchers address batch-to-batch variability in this compound synthesis during preclinical studies?

  • Quality Control (QC) : Implement strict in-process checks (e.g., TLC for intermediate purity).
  • Stability Studies : Assess degradation under stress conditions (heat, light, humidity).
  • Documentation : Maintain detailed batch records for traceability and regulatory compliance .

Q. Q3.2: What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀.
  • Benchmark Dose (BMD) Modeling : Identify thresholds for adverse effects with confidence intervals.
  • Multiplicity Corrections : Apply Holm-Bonferroni to adjust for false discovery rates in high-throughput assays .

Data Interpretation and Reporting

Q. Q4.1: How can researchers differentiate artefactual results from true pharmacological effects in this compound assays?

  • Blinding : Use double-blind protocols to minimize observer bias.
  • Counter-Screens : Test compounds against unrelated targets to rule out pan-assay interference.
  • Replication : Validate findings in ≥3 independent experiments .

Q. Q4.2: What frameworks ensure rigorous reporting of this compound’s mechanism of action in peer-reviewed literature?

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Data Transparency : Deposit raw spectra, crystallographic data, and code in public repositories (e.g., Zenodo, GitHub).
  • MIAME Compliance : Follow Minimal Information standards for omics studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dextilidine
Reactant of Route 2
Dextilidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.